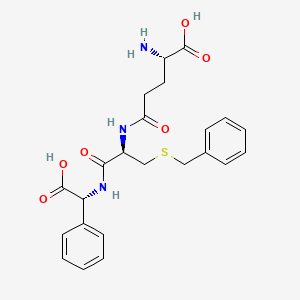
TLK117
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il s'agit du métabolite actif de TLK199 et sa formule moléculaire est C23H27N3O6S avec un poids moléculaire de 473,54 g/mol . TLK117 est connu pour sa haute spécificité et son affinité de liaison à GSTP1-1, ce qui en fait un composé précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de TLK117 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour obtenir la sélectivité et l'activité souhaitées. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures et de pressions contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'évolutivité, garantissant une qualité et un approvisionnement constants. La production implique des mesures strictes de contrôle de la qualité pour répondre aux normes réglementaires et garantir l'efficacité et la sécurité du composé .
Analyse Des Réactions Chimiques
Types de réactions
TLK117 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, améliorant ou modifiant les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles sont soigneusement contrôlées pour obtenir les produits souhaités avec une sélectivité et un rendement élevés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications thérapeutiques .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Enquête sur ses effets sur les processus cellulaires, notamment l'apoptose et la prolifération cellulaire.
Médecine : Exploré comme un agent thérapeutique potentiel pour des affections telles que le cancer et la fibrose pulmonaire en raison de sa capacité à inhiber GSTP1-1 et la glyoxalase I
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant GSTP1-1.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement GSTP1-1, une enzyme impliquée dans la détoxification cellulaire et la régulation redox. L'inhibition de GSTP1-1 perturbe la capacité de l'enzyme à conjuguer le glutathion à des composés électrophile, ce qui entraîne une augmentation du stress oxydatif et de l'apoptose dans les cellules cancéreuses . This compound inhibe également la glyoxalase I, contribuant ainsi à son potentiel thérapeutique .
Applications De Recherche Scientifique
TLK117 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GSTP1-1 and its role in cellular redox homeostasis.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for conditions like cancer and pulmonary fibrosis due to its ability to inhibit GSTP1-1 and glyoxalase I
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GSTP1-1.
Mécanisme D'action
TLK117 exerts its effects by selectively inhibiting GSTP1-1, an enzyme involved in cellular detoxification and redox regulation. The inhibition of GSTP1-1 disrupts the enzyme’s ability to conjugate glutathione to electrophilic compounds, leading to increased oxidative stress and apoptosis in cancer cells . This compound also inhibits glyoxalase I, further contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Composés similaires
TLK199 (Telintra) : Le composé parent de TLK117, également un inhibiteur de GSTP1-1.
Acide éthacrynique : Un ancien inhibiteur de GST avec des propriétés diurétiques mais une utilité clinique limitée en raison de la toxicité.
Buthionine sulfoximine : Un inhibiteur de la γ-glutamylcystéine synthétase, utilisé pour moduler les niveaux de glutathion.
Unicité de this compound
This compound est unique en raison de sa haute spécificité et de son affinité de liaison pour GSTP1-1, ce qui le rend plus efficace que d'autres inhibiteurs de GST. Sa capacité à inhiber à la fois GSTP1-1 et la glyoxalase I fournit un double mécanisme d'action, améliorant son potentiel thérapeutique .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c24-17(22(29)30)11-12-19(27)25-18(14-33-13-15-7-3-1-4-8-15)21(28)26-20(23(31)32)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14,24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)/t17-,18-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSKWMFLCHMEOY-CMKODMSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC(C2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152684-53-2 |
Source


|
| Record name | TLK-117 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5T8BSZ4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
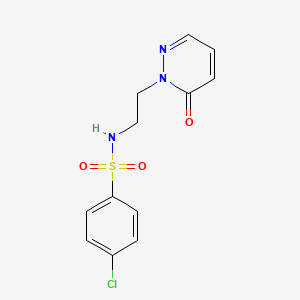
![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
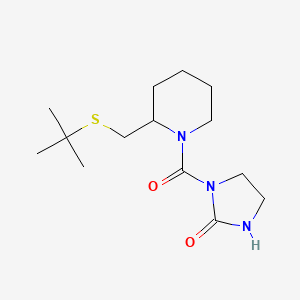
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)
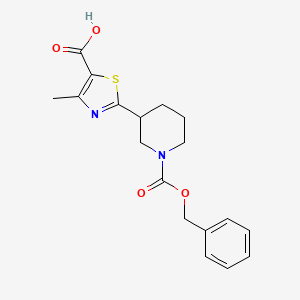
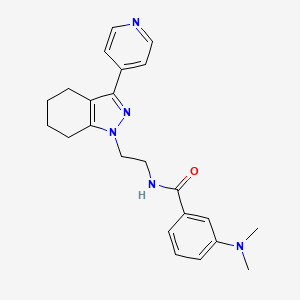

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)
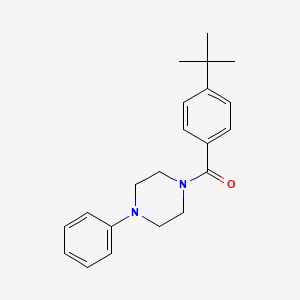
![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)
![3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2405249.png)
![3,5-dimethyl-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazole](/img/structure/B2405254.png)
